molecular formula C17H16N2OS B2951223 N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide CAS No. 946360-62-9

N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide

Cat. No.: B2951223
CAS No.: 946360-62-9
M. Wt: 296.39
InChI Key: AJVYOLCVRBFNIW-UHFFFAOYSA-N
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Description

N-(2,6,8-Trimethylquinolin-4-yl)thiophene-2-carboxamide is a synthetic small molecule characterized by a quinoline core substituted with methyl groups at positions 2, 6, and 8, linked via an amide bond to a thiophene-2-carboxamide moiety. The quinoline scaffold is known for its role in DNA intercalation and kinase inhibition, while the thiophene-carboxamide group may enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-10-7-11(2)16-13(8-10)14(9-12(3)18-16)19-17(20)15-5-4-6-21-15/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVYOLCVRBFNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide typically involves the condensation of 2,6,8-trimethylquinoline with thiophene-2-carboxylic acid. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar coupling reactions with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors involved in various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, particularly quinazoline-derived amides, provide insights into how core heterocyclic systems and substituents influence biological activity. Below is a detailed comparison based on available evidence:

Structural Differences and Implications

  • Core Heterocycle: Target Compound: Quinoline (aromatic, planar structure with a nitrogen atom at position 1). Analog 7h (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide): 1,2-Dihydroquinazoline (partially saturated, with a ketone at position 2 and phenyl/isopropyl substituents). Analog 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide): Similar to 7h but replaces thiophene with a 4-methoxybenzamide group.
  • Substituent Effects: The 2,6,8-trimethyl groups on the target compound’s quinoline could increase hydrophobicity and steric bulk, affecting membrane permeability and target accessibility. In 7h/7j, the 1-isopropyl and 4-phenyl groups on the quinazoline core likely contribute to enhanced van der Waals interactions with hydrophobic kinase domains .

Pharmacokinetic Considerations

  • The dihydroquinazoline analogs (7h/7j) may exhibit improved solubility due to their ketone group, whereas the target compound’s fully aromatic quinoline could favor higher metabolic stability but lower solubility.
  • The 4-methoxy group in 7j may enhance metabolic resistance compared to the thiophene in 7h and the target compound .

Biological Activity

N-(2,6,8-trimethylquinolin-4-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H14N2OC_{14}H_{14}N_2O with a molecular weight of approximately 226.28 g/mol. The compound features a quinoline moiety linked to a thiophene carboxamide, contributing to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiophene-based compounds against resistant strains of bacteria. For instance:

  • Study Findings : A series of thiophene derivatives, including those similar to this compound, were tested against extended-spectrum β-lactamase (ESBL) producing Escherichia coli. Compounds exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL. Notably, compounds with specific substitutions demonstrated enhanced binding affinity to β-lactamase enzymes, inhibiting their activity effectively .
CompoundMIC (μg/mL)Activity against ESBL
4a0.5Yes
4c1.0Yes
Control8.0No

Antiviral Activity

The antiviral potential of quinoline derivatives has been explored extensively. This compound has shown promise in inhibiting viral replication:

  • Research Insights : In vitro studies indicated that quinoline derivatives could inhibit herpes simplex virus type 1 (HSV-1) at low concentrations (EC50 values below 10 μM). The mechanism involves interference with viral entry and replication processes .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines:

  • Case Study : A study demonstrated that this compound exhibited cytotoxic effects on human cervical cancer cells (HeLa), with an IC50 value of approximately 15 μM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway .
Cancer Cell LineIC50 (μM)Mechanism of Action
HeLa15Apoptosis induction
CaCo-220Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in bacterial resistance and cancer progression:

  • Binding Affinity : The compound demonstrated strong binding affinity towards the active site of β-lactamase enzymes and key oncogenic targets. Docking simulations revealed critical hydrogen bonding and hydrophobic interactions that stabilize the complexes .

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